2,4-Difluoro-5-methoxybenzonitrile
Description
2,4-Difluoro-5-methoxybenzonitrile (C₈H₅F₂NO) is a fluorinated aromatic nitrile derivative featuring methoxy (-OCH₃) and cyano (-CN) substituents. Its structure comprises fluorine atoms at the 2- and 4-positions and a methoxy group at the 5-position of the benzene ring. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine and nitrile groups, which enhance metabolic stability and influence reactivity in synthetic pathways .
Properties
Molecular Formula |
C8H5F2NO |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
2,4-difluoro-5-methoxybenzonitrile |
InChI |
InChI=1S/C8H5F2NO/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-3H,1H3 |
InChI Key |
HRVFMSSNIWLHFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituent patterns, and physicochemical properties:
Key Observations:
Substituent Position and Reactivity :
- The 2,4-difluoro-5-methoxy configuration creates a sterically hindered and electron-deficient aromatic ring, directing further substitutions to the 6-position due to the meta-directing nature of -CN and ortho/para-directing effects of -OCH₃ .
- In contrast, 3,4-difluoro-5-methoxybenzonitrile exhibits distinct regioselectivity, with fluorine at the 3-position altering electronic density near the nitrile group .
Functional Group Effects :
- Chloro vs. Methoxy : Replacing -OCH₃ with -Cl (e.g., 5-Chloro-2,4-difluorobenzonitrile) increases molecular weight (207.56 g/mol vs. 185.13 g/mol) and lipophilicity (ClogP ≈ 2.1 vs. 1.5), making it more suitable for hydrophobic environments .
- Nitro vs. Methoxy : The nitro group in 2,4-Difluoro-5-nitrobenzonitrile significantly lowers the LUMO energy, enhancing susceptibility to nucleophilic attack compared to the electron-donating methoxy group .
Physicochemical Properties
Limited data are available for exact melting/boiling points of 2,4-Difluoro-5-methoxybenzonitrile. However, inferences can be drawn from analogs:
- Boiling Points : Difluoro-methoxybenzonitriles generally exhibit higher boiling points (>200°C) due to dipole-dipole interactions from polar substituents. For example, 2,6-Difluoro-4-iodoanisole (a structural analog with iodine) has a bp of 65°C at reduced pressure, but nitriles typically have higher thermal stability .
- Solubility : The methoxy group improves water solubility compared to chloro or nitro analogs. For instance, 2-Fluoro-5-methoxybenzonitrile is more soluble in polar aprotic solvents (e.g., DMF, DMSO) than 5-Chloro-2,4-difluorobenzonitrile .
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